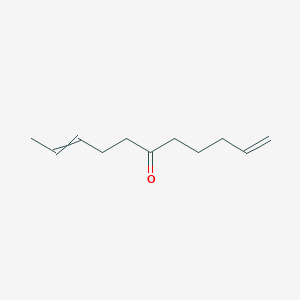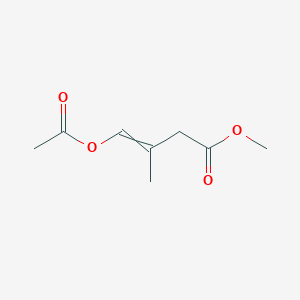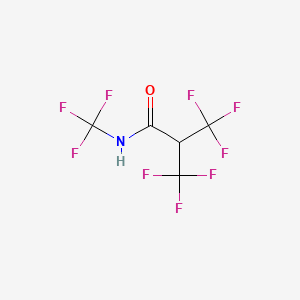
Benzoic acid, 4-fluoro-2-((5,6,7,8-tetrahydro-1-naphthalenyl)methyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 4-fluoro-2-((5,6,7,8-tetrahydro-1-naphthalenyl)methyl)- is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of a benzoic acid core substituted with a fluoro group and a tetrahydronaphthalenylmethyl group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-fluoro-2-((5,6,7,8-tetrahydro-1-naphthalenyl)methyl)- can be achieved through several synthetic routes. One common method involves the Schiemann reaction, where a 4-aminobenzoic acid is protected as the ethyl ester, diazotized, and then fluoride is introduced using tetrafluoroborate . The ester is then hydrolyzed to convert it back to the free acid.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal impurities.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 4-fluoro-2-((5,6,7,8-tetrahydro-1-naphthalenyl)methyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the fluoro group to other functional groups.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, and various oxidizing and reducing agents depending on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination at the benzylic position can yield benzylic bromides, while oxidation can produce carboxylic acids.
Aplicaciones Científicas De Investigación
Benzoic acid, 4-fluoro-2-((5,6,7,8-tetrahydro-1-naphthalenyl)methyl)- is used in a variety of scientific research applications, including:
Chemistry: As a synthetic intermediate in the preparation of more complex molecules.
Biology: Studying the effects of fluorinated compounds on biological systems.
Medicine: Investigating potential therapeutic applications due to its unique chemical properties.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of benzoic acid, 4-fluoro-2-((5,6,7,8-tetrahydro-1-naphthalenyl)methyl)- involves interactions with molecular targets and pathways within biological systems. The fluoro group can enhance the compound’s ability to interact with specific enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
4-Fluorobenzoic acid: A simpler analog with only a fluoro group attached to the benzoic acid core.
4-Methoxybenzoic acid: Contains a methoxy group instead of a fluoro group.
2-Fluoro-4-(trifluoromethyl)benzoic acid: Another fluorinated benzoic acid derivative with additional trifluoromethyl substitution.
Uniqueness
Benzoic acid, 4-fluoro-2-((5,6,7,8-tetrahydro-1-naphthalenyl)methyl)- is unique due to the presence of both a fluoro group and a tetrahydronaphthalenylmethyl group. This combination of substituents imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Propiedades
Número CAS |
104761-67-3 |
|---|---|
Fórmula molecular |
C18H17FO2 |
Peso molecular |
284.3 g/mol |
Nombre IUPAC |
4-fluoro-2-(5,6,7,8-tetrahydronaphthalen-1-ylmethyl)benzoic acid |
InChI |
InChI=1S/C18H17FO2/c19-15-8-9-17(18(20)21)14(11-15)10-13-6-3-5-12-4-1-2-7-16(12)13/h3,5-6,8-9,11H,1-2,4,7,10H2,(H,20,21) |
Clave InChI |
BQTULVPSPPPJJL-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(C1)C=CC=C2CC3=C(C=CC(=C3)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[(Prop-2-yn-1-yl)oxy]methyl}oxolane](/img/structure/B14336274.png)







![3,3-Dimethyl-2-azabicyclo[2.2.2]oct-5-en-2-ol](/img/structure/B14336320.png)
![2,8-dihydroxy-6,10-dimethyl-4,12-dioxa-6,10-diazatricyclo[7.3.0.03,7]dodecane-5,11-dione](/img/structure/B14336325.png)


![2,8-dihydroxy-6,10-dimethyl-4,12-dioxa-6,10-diazatricyclo[7.3.0.03,7]dodecane-5,11-dione](/img/structure/B14336353.png)
